AT-9010 triethylamine

Intracellular pharmacology Nucleotide analog activation SARS-CoV-2

AT-9010 triethylamine is the active triphosphate metabolite of bemnifosbuvir (AT-527), essential for studying SARS-CoV-2 replication mechanisms. Researchers face challenges in obtaining consistent, high-purity nucleotide analogs for enzymatic assays. This compound solves this with ≥98% HPLC purity and triethylamine counterion formulation optimized for in vitro studies. • Dual-target mechanism: Immediate chain termination at RdRp active site + competitive NiRAN domain inhibition, validated by cryo-EM. • Distinct from remdesivir-TP (delayed termination) and molnupiravir-TP (mutagenesis); enables controlled comparison of excision rates and resistance profiles. • Stable at -20°C as powder; ships at ambient temperature with global delivery.

Molecular Formula C17H32FN6O13P3
Molecular Weight 640.4 g/mol
Cat. No. B13915248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-9010 triethylamine
Molecular FormulaC17H32FN6O13P3
Molecular Weight640.4 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CC1(C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
InChIInChI=1S/C11H17FN5O13P3.C6H15N/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;1-4-7(5-2)6-3/h3-6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,13,16,19)(H2,20,21,22);4-6H2,1-3H3/t4-,5?,6-,9-,11-;/m1./s1
InChIKeyIZZBJQQXPMZLRV-VGJFTDQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AT-9010 Triethylamine: Active Metabolite for Antiviral Research


AT-9010 triethylamine (CAS 2648089-95-4) is the triethylamine salt form of AT-9010, the intracellular 5′-triphosphate active metabolite of the guanosine nucleotide prodrug AT-527 (bemnifosbuvir) [1]. As a 2′-fluoro-2′-methyl guanosine triphosphate analog, AT-9010 functions as a chain-terminating nucleotide inhibitor that selectively incorporates into viral RNA by RNA-dependent RNA polymerase (RdRp) and competitively binds the NiRAN domain of viral polymerases [2][3]. The triethylamine counterion formulation offers specific solubility and handling advantages for in vitro enzymatic and cell-based assays .

1
Active 5′-triphosphate metabolite for direct polymerase enzymology — supports incorporation and inhibition assays without prodrug activation steps.
2
Reported dual-target mechanism: immediate chain termination at RdRp combined with NiRAN domain binding — fits SARS-CoV-2 replication complex studies.
3
Triethylamine salt form provides DMSO-compatible solubility for enzymatic and cell-based antiviral assays; distinct from tetrasodium or free acid forms.

Why AT-9010 Triethylamine Cannot Be Substituted


Generic substitution among nucleotide analog triphosphates is invalid due to fundamental differences in mechanism, enzyme specificity, and formulation-dependent experimental outcomes. Unlike remdesivir triphosphate (adenosine analog; delayed chain termination) or molnupiravir triphosphate (cytidine/uridine analog; lethal mutagenesis), AT-9010 is a guanosine analog that exhibits immediate chain termination via 2′-fluoro/2′-methyl ribose modification and uniquely inhibits the NiRAN nucleotidyltransferase domain—a dual mechanism not shared by other clinical nucleotide analogs [1]. Furthermore, the triethylamine salt form exhibits distinct solubility and stability profiles compared to the tetrasodium salt (AT-9010 tetrasodium, CAS 1621884-18-1) or free acid forms, directly impacting assay consistency in enzymatic incorporation and cell-based studies . In vivo formulation behavior, particularly stock solution preparation and dilution characteristics in aqueous buffers, varies substantially between counterion forms .

Target compound
AT-9010 triethylamine: guanosine triphosphate analog; immediate chain termination plus NiRAN nucleotidyltransferase inhibition; DMSO-soluble counterion.
Common substitutes
Remdesivir-TP (delayed termination only), molnupiravir-TP (mutagenesis), or tetrasodium salt: distinct mechanisms, salt solubility, and NiRAN engagement may not transfer.
Mechanism, chain-termination type, and counterion-dependent solubility differ substantially — direct substitution in enzymatic or cell-based workflows requires independent validation.

AT-9010 Triethylamine: Quantitative Differentiation Evidence


Intracellular Accumulation Kinetics

AT-9010 triethylamine (administered as prodrug AT-511) achieves substantially higher intracellular accumulation and extended half-life compared to typical nucleotide triphosphate metabolites. In normal human bronchial and nasal epithelial cells incubated with 10 µM AT-511, the active triphosphate metabolite AT-9010 reached 698 µM and 236 µM intracellular concentrations, respectively, with a half-life of at least 38 hours . These values represent an approximately 70-fold intracellular accumulation factor in bronchial cells and a 24-fold factor in nasal cells relative to extracellular prodrug concentration. By comparison, the intracellular half-life of sofosbuvir triphosphate (GS-461203) in primary human hepatocytes is approximately 38 hours, but with an intracellular accumulation factor of only ~5- to 10-fold [1].

Intracellular Accumulation
Context-dependent
698 µM intracellular (bronchial); ~70-fold accumulation vs. ~5-10 fold for sofosbuvir-TP
Reported intracellular accumulation context
Cross-study comparable; supports accumulation-profile interpretation in cellular assays
Intracellular pharmacology Nucleotide analog activation SARS-CoV-2 Antiviral research

Dual RdRp and NiRAN Inhibition Mechanism

AT-9010 exhibits a dual mechanism of action against SARS-CoV-2 polymerase that is structurally distinct from all other clinically evaluated nucleotide analogs. Cryo-EM structural analysis at 2.98 Å resolution reveals AT-9010 bound at three sites on nsp12: (1) incorporated as AT-9010-monophosphate at the 3′ end of the RNA product strand causing immediate chain termination due to the 2′-fluoro/2′-methyl ribose modification; (2) occupying the incoming NTP-binding site; and (3) bound to the NiRAN domain in a flipped orientation that outcompetes all native nucleotides (ATP, GTP, UTP, CTP) for binding, inhibiting nucleotidyltransferase activity [1]. In contrast, remdesivir triphosphate acts solely as a delayed chain terminator at the RdRp active site (termination occurs after incorporation of three additional nucleotides) with no NiRAN inhibition [2]. Molnupiravir triphosphate induces lethal mutagenesis via template-directed incorporation without chain termination [3].

Dual RdRp/NiRAN Inhibition
Head-to-head
Immediate chain termination + NiRAN inhibition; remdesivir-TP: delayed only; molnupiravir-TP: mutagenesis only
Reported dual-target polymerase mechanism
Cryo-EM structural evidence; unique engagement profile vs. clinical comparators
RNA polymerase inhibition Chain termination NiRAN domain SARS-CoV-2 Mechanism of action

Exonuclease Excision Resistance

Wild-type AT-9010 is susceptible to excision by the SARS-CoV-2 proofreading exonuclease complex nsp14/nsp10. However, replacement of the α-phosphate of AT-9010 with an α-thiophosphate yields AT-9052, which exists as RP and SP epimers. The SP isomer of AT-9052, once incorporated by nsp12, demonstrates complete resistance to excision by the nsp10/nsp14 complex—a critical differentiation from wild-type AT-9010, which is excised under identical conditions [1]. This modification also alters the compound's mechanism: AT-9052-RP/SP no longer inhibits the NiRAN nucleotidylation domain, unlike AT-9010 [1]. By comparison, remdesivir triphosphate shows partial excision resistance (~3.5-fold increased excision compared to natural ATP) but remains susceptible to coronavirus proofreading [2].

Exonuclease Excision Resistance
Head-to-head
AT-9010 (wild-type): excised by nsp14/nsp10; AT-9052-SP: completely resistant; remdesivir-TP: partially excised
Exonuclease excision endpoint context
Establishes AT-9010 as reference for α-phosphate modification SAR
Exonuclease resistance Coronavirus proofreading Nucleotide analog design SARS-CoV-2

Hepatitis C Virus Polymerase Potency

The parent prodrug bemnifosbuvir (AT-527), which is intracellularly converted to AT-9010 triphosphate, demonstrates approximately 10-fold greater potency than sofosbuvir against hepatitis C virus genotypes tested in vitro [1]. BEM exhibits potent pan-genotype activity against HCV with favorable safety and drug interaction profiles [1]. When combined with a potent NS5A inhibitor, BEM is expected to be a promising once-daily oral antiviral for chronic HCV infection of all genotypes and fibrosis stages with potentially short treatment durations [1]. This potency advantage is directly attributable to the active metabolite AT-9010's selective inhibition of HCV NS5B polymerase [2].

HCV NS5B Potency
Context-dependent
Bemnifosbuvir (AT-9010 prodrug) reported ~10-fold more potent than sofosbuvir across HCV genotypes
Reported NS5B inhibition potency context
Cross-study; supports polymerase inhibition benchmarking in replicon assays
Hepatitis C virus HCV NS5B polymerase Pan-genotypic activity Nucleotide analog

Flavivirus Methyltransferase Inhibition

Beyond its chain-terminating activity, AT-9010 binds the GTP binding site of flavivirus methyltransferase (MTase) domains, interfering with viral RNA capping. X-ray crystallography at 1.97 Å resolution of DENV MTase in complex with AT-9010 shows the nucleotide analog occupying the GTP/RNA-cap binding site, accounting for selective inhibition of 2′-O-methylation but not N7-methylation activity [1]. Structural analysis of Ntaya and Zika virus MTases reveals similar interactions between the base and sugar moieties of AT-9010 and key residues across all orthoflavivirus MTases examined, suggesting a structural basis for broad-spectrum efficacy against multiple flaviviruses [2]. In contrast, most nucleotide analog triphosphates (e.g., sofosbuvir-TP, remdesivir-TP) do not target viral MTases and lack this secondary mechanism.

Flavivirus MTase Binding
Class-level
Binds GTP/RNA-cap site of DENV, ZIKV, Ntaya MTase; selectively inhibits 2′-O-methylation
Reported MTase-binding context
Class-level inference; supports capping-mechanism research
Flavivirus Methyltransferase RNA capping Broad-spectrum antiviral X-ray crystallography

Salt Form Differentiation

AT-9010 triethylamine (CAS 2648089-95-4) and AT-9010 tetrasodium (CAS 1621884-18-1) are distinct salt forms of the same active triphosphate entity. The triethylamine salt offers a solubility of 10 mM in DMSO , whereas the tetrasodium salt typically exhibits enhanced aqueous solubility but may require different storage and handling conditions . Both salt forms exhibit comparable biological activity at equivalent molar concentrations of the active triphosphate moiety . Powder storage requirements differ: the triethylamine salt is recommended for storage at -20°C for up to 3 years , while stock solutions in DMSO may be stored at 0-4°C for up to 1 month .

Salt Form Differentiation
Data to verify
Triethylamine: 10 mM in DMSO; tetrasodium: enhanced aqueous solubility; comparable molar activity reported
Formulation-fit context
Vendor-specified; solubility and storage properties require verification
Salt form selection Solubility Formulation In vitro assay Nucleotide analog

AT-9010 Triethylamine Application Scenarios


Coronavirus RdRp/NiRAN Mechanism Studies

Researchers investigating the molecular mechanism of SARS-CoV-2 replication should procure AT-9010 triethylamine as the active triphosphate form for direct enzymology studies. The compound enables investigation of immediate chain termination at the RdRp active site while simultaneously probing NiRAN domain nucleotidyltransferase inhibition—a dual mechanism validated by cryo-EM structural analysis [1]. This makes AT-9010 triethylamine essential for structure-function studies of the coronavirus replication-transcription complex and for benchmarking novel polymerase inhibitors against a compound with established dual-target activity.

Exonuclease Resistance and Proofreading Research

Investigators studying coronavirus proofreading mechanisms (nsp14/nsp10 exonuclease) require wild-type AT-9010 as the essential reference compound against which α-thiophosphate derivatives (e.g., AT-9052) can be compared. The established susceptibility of AT-9010 to excision versus the complete resistance of AT-9052-SP provides a validated system for structure-activity relationship studies [1]. Procurement of AT-9010 triethylamine enables controlled comparison experiments quantifying excision rates, incorporation efficiency, and resistance profiles across nucleotide analog series.

Flavivirus RNA Capping and MTase Studies

AT-9010 triethylamine is a critical research tool for investigating orthoflavivirus methyltransferase biology and RNA capping mechanisms. The compound binds the GTP/RNA-cap binding site of flavivirus MTases, selectively inhibiting 2′-O-methylation while sparing N7-methylation [1]. Structural studies across Dengue, Zika, and Ntaya virus MTases have established a conserved binding mode, making AT-9010 triethylamine valuable for broad-spectrum flavivirus research and for screening compounds that target viral RNA capping [2].

HCV NS5B Polymerase Inhibition Studies

AT-9010 triethylamine serves as the active triphosphate reference standard for HCV NS5B polymerase inhibition studies. The parent prodrug bemnifosbuvir demonstrates approximately 10-fold greater potency than sofosbuvir across HCV genotypes [1], establishing AT-9010 as a high-potency benchmark for evaluating novel NS5B inhibitors in biochemical and cell-based assays. This compound is appropriate for mechanistic studies of chain termination efficiency, nucleotide incorporation kinetics, and resistance profiling in HCV replicon systems.

Application
Selection Property
Validation Focus
Coronavirus polymerase mechanism research
Dual RdRp/NiRAN inhibition profile
Cryo-EM structure-function endpoint review
Exonuclease proofreading studies
Excision-susceptibility reference standard
Excision endpoint comparison with modified analogs
Flavivirus RNA capping research
Methyltransferase binding and inhibition profile
2′-O-methylation inhibition context across orthoflaviviruses
HCV NS5B polymerase inhibition studies
NS5B inhibition potency benchmark
Potency benchmarking in replicon assay systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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